molecular formula C19H23N3O6 B558410 Boc-His(Z)-OH CAS No. 50305-43-6

Boc-His(Z)-OH

Cat. No. B558410
CAS RN: 50305-43-6
M. Wt: 389.4 g/mol
InChI Key: NKTFPUKOHGSCSS-HNNXBMFYSA-N
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Description

Boc-His(Z)-OH, also known as Nα-Boc-Nτ-Z-L-histidine, is a histidine derivative . It has a linear formula of C19H23N3O6 . It is commonly used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of Boc-His(Z)-OH involves the protection of amines with BOC anhydride under catalyst and solvent-free conditions . Another method involves the use of carbonyl diimidazole (CDI) as a coupling reagent to produce the fully protected His analogue .


Molecular Structure Analysis

The molecular structure of Boc-His(Z)-OH is characterized by an unfused imidazole ring, which is a key structural component of the histidine amino acid . The InChI code for Boc-His(Z)-OH is 1S/C19H23N3O6/c1-19(2,3)28-17(25)21-15(16(23)24)9-14-10-22(12-20-14)18(26)27-11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,21,25)(H,23,24)/t15-/m0/s1 .


Chemical Reactions Analysis

Boc-His(Z)-OH is involved in Boc solid-phase peptide synthesis . The Boc-group plays a pivotal role in the synthesis of multifunctional targets, and its conversion to tert-butyl carbamate is generally the first option .


Physical And Chemical Properties Analysis

Boc-His(Z)-OH has a molecular weight of 389.402 and a density of 1.3±0.1 g/cm3 . It is a solid at room temperature . The exact melting and boiling points are not available .

Scientific Research Applications

1. Chemoselective BOC Protection of Amines

  • Application Summary: Boc-His(Z)-OH is used in the BOC protection of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols. This process is part of a green and eco-friendly route for the almost quantitative BOC protection of these compounds .
  • Methods of Application: The BOC protection is carried out in catalyst and solvent-free media under mild reaction conditions. The products are confirmed by 1H, 13C NMR, and IR spectroscopy .
  • Results: This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

2. Solid Phase Peptide Synthesis

  • Application Summary: Boc-His(Z)-OH is used in the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis .
  • Methods of Application: The coupling reactions were carried out in N,N-dimethylformamide or N-methylpyrrolidone. These solvents allowed the incorporation of the N-terminal pyroglutamic acid residue into the peptide chain .
  • Results: A comparative racemization study showed that Boc-His(Tos) can be coupled by means of BOP reagent with less racemization than with DCC when the amount of diisopropylethylamine (DIEA) is kept minimal .

3. Protection of Amines in Catalyst and Solvent-Free Media

  • Application Summary: Boc-His(Z)-OH is used in the BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
  • Methods of Application: The BOC protection is carried out in catalyst and solvent-free media under mild reaction conditions .
  • Results: This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

4. Ionizable Drug Delivery Systems

  • Application Summary: Boc-His(Z)-OH is used in the development of ionizable drug delivery systems (IDDSs) for efficient and selective gene therapy .
  • Methods of Application: The delivery mechanisms and therapeutic applications of IDDSs are comprehensively reviewed for the delivery of pDNA and four kinds of RNA .
  • Results: Organ selecting considerations and high-throughput screening are highlighted to explore efficiently multifunctional ionizable nanomaterials with superior gene delivery capacity .

5. Synthesis of Peptides

  • Application Summary: Boc-His(Z)-OH is used in the synthesis of peptides .
  • Methods of Application: The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .
  • Results: Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid .

6. Synthesis of Hydrophobic Peptides

  • Application Summary: Boc-His(Z)-OH is used in the synthesis of hydrophobic peptides .
  • Methods of Application: The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides .
  • Results: The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .

7. Synthesis of Peptides Containing Ester and Thioester Moieties

  • Application Summary: Boc-His(Z)-OH is used in the synthesis of peptides containing ester and thioester moieties .
  • Methods of Application: The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of peptides containing ester and thioester moieties .
  • Results: The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .

Safety And Hazards

Boc-His(Z)-OH is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation and breathing vapors, mist, or gas .

Relevant Papers

The relevant papers retrieved provide valuable insights into the synthesis, properties, and applications of Boc-His(Z)-OH . These papers highlight the importance of Boc-His(Z)-OH in the field of peptide synthesis and its potential applications in various research areas.

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c1-19(2,3)28-17(25)21-15(16(23)24)9-14-10-22(12-20-14)18(26)27-11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,21,25)(H,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTFPUKOHGSCSS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547411
Record name 1-[(Benzyloxy)carbonyl]-N-(tert-butoxycarbonyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-His(Z)-OH

CAS RN

50305-43-6
Record name 1-[(Benzyloxy)carbonyl]-N-(tert-butoxycarbonyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JM Sabatier, H Zerrouk, H Darbon, K Mabrouk… - Biochemistry, 1993 - ACS Publications
MATERIALS AND METHODS Materials./Va-Boc-L-amino acids and 4-methylbenzhydrylamine hydrochloride resin (MBHA) were from Applied Biosystems Inc., except for Boc-His (Z)-OH …
Number of citations: 109 pubs.acs.org
DC Gowda, K Abiraj - Letters in Peptide Science, 2002 - researchgate.net
The early pioneering work by Braude on CTH for the reduction of organic compounds was ignored because of poor yields and long reaction times [1]. Later an immense work has been …
Number of citations: 23 www.researchgate.net
D Yamashiro, CH Li, K Ramasharma… - Proceedings of the …, 1984 - National Acad Sciences
A peptide containing 31 amino acids with inhibin-like activity has been synthesized by the solid-phase method. The synthetic product was shown to be homogeneous in high-…
Number of citations: 26 www.pnas.org
M Kukowska, K Dzierzbicka - Current Medicinal Chemistry, 2014 - ingentaconnect.com
Three decades of extensive research on biological activity of natural tripeptide Gly-His-Lys has established the substructure for development of its novel derivatives which give hope for …
Number of citations: 7 www.ingentaconnect.com
I Zenouaki, R Kharrat, JM Sabatier, C Devaux, H Karoui… - Vaccine, 1997 - Elsevier
A synthetic peptide mimicking the North African scorpion Androctonus australis hector toxin II was designed and produced by chemical solid-phase synthesis. It contains the entire …
Number of citations: 37 www.sciencedirect.com
JM Sabatier, B Clerget-Raslain, G Fontan, E Fenouillet… - Aids, 1989 - journals.lww.com
Human sera were tested for the presence of anti-nef antibodies by radioimmunoassay (RIA), with recombinant radiolabelled nef expressed in E. coli. Of the 300 HIV-positive sera tested …
Number of citations: 45 journals.lww.com
JM SABATIER, G Fontan, E Loret… - … journal of peptide …, 1990 - Wiley Online Library
Chemical synthesis of large peptide fragments (from 18 to 66 amino acid residues long) of the gp110 envelope glycoprotein and of nef‐protein from HIV‐1 was achieved by the solid …
Number of citations: 17 onlinelibrary.wiley.com
P Stráner, N Taricska, M Szabó… - Current Protein and …, 2016 - ingentaconnect.com
By using two different synthetic techniques several polypeptides interacting with Class B type G-protein coupled receptors were prepared. These polypeptides of different lengths (20 ≤ …
Number of citations: 19 www.ingentaconnect.com
JA Moss - 2005 - search.proquest.com
The peptide chemistry program in Prof. Janda's laboratory has evolved considerably during the past five years. From its origins in the synthesis of a single cell-penetrating peptide for …
Number of citations: 2 search.proquest.com

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